1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
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Description
1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C17H19NO4S2 and its molecular weight is 365.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Pyridinium 1,4-Zwitterionic Thiolates in Synthesis : A study by Cheng et al. (2020) highlights the application of pyridinium 1,4-zwitterionic thiolates, a novel kind of sulfur-containing synthons, for the synthesis of benzopyridothiazepines and benzo[b]thiophenes. This research unveils the [5+2] reaction mode of pyridinium 1,4-zwitterionic thiolates for the first time, contributing to the advancement of sulfur chemistry in organic synthesis Cheng et al., 2020.
Medicinal Chemistry Applications
Anticancer Agent Synthesis : Research presented at the AACR 102nd Annual Meeting 2011 by Redda et al. explores the synthesis of novel compounds with potential anticancer properties. This includes the exploration of tetrahydropyridine (THP) ring moieties and their pharmacological activities, which depend on the nature of substituents on the THP ring Redda et al., 2011.
Materials Science Applications
High Refractive Index Polymers : A study by Li et al. (2010) focuses on the synthesis of thioether-bridged polyphenylquinoxalines (PPQs) with ultra-high refractive indices and low birefringences. These materials exhibit good solubility, thermal stability, and optical properties, making them suitable for applications requiring materials with high refractive indices and low birefringences Li et al., 2010.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-3-thiophen-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-24(20,18-7-6-13(12-18)17-3-1-10-23-17)14-4-5-15-16(11-14)22-9-2-8-21-15/h1,3-5,10-11,13H,2,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDGQDGLQPKLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)C4=CC=CS4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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